3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol
Beschreibung
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted at the 3-position with an amino group linked to a 1,3-benzodioxole moiety. This structure combines the electron-rich benzodioxol group, known for enhancing binding interactions via π-π stacking and hydrogen bonding, with the triazin-5-ol scaffold, a pharmacophore observed in inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and fatty acid-binding proteins (FABPs) .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJRREEOTPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol typically involves the reaction of 1,3-benzodioxole derivatives with triazine precursors under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole derivative is coupled with a triazine compound in the presence of a palladium catalyst and a suitable base . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer applications, the compound may inhibit cell proliferation by interfering with microtubule assembly, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in binding to specific proteins, thereby modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol and related triazin-5-ol derivatives:
*Estimated based on analogs in .
Key Observations:
Substituent Effects on Activity: The 1,3-benzodioxol group in 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol likely improves target binding compared to non-aromatic substituents (e.g., ethyl or methylthio groups) due to its capacity for π-π interactions and hydrogen bonding via the dioxolane oxygen atoms . Halogenated derivatives (e.g., 3,4-dichlorophenyl) exhibit potent FABP4 inhibition (IC50 = 0.290 µM), suggesting that electronegative substituents enhance hydrophobic interactions with target proteins .
Synthetic Challenges :
- N-Arylation reactions to synthesize triazin-5-ol derivatives often suffer from low yields (e.g., 10% for compound 23 in ), likely due to steric hindrance or competing side reactions. Optimization of reaction conditions (e.g., catalysts, solvents) is critical for benzodioxol-containing analogs.
Physicochemical Properties :
- The methoxybenzyl group in 6-[(4-methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol improves solubility compared to hydrophobic benzodioxol or chlorophenyl groups, as evidenced by its lower molecular weight (263.32 g/mol) and polar substituents .
Structural Diversity in Targets :
- Triazin-5-ol derivatives inhibit diverse targets, including DHODH (a key enzyme in pyrimidine synthesis) and FABP4 (involved in lipid metabolism), highlighting the scaffold’s versatility . The benzodioxol derivative’s activity may depend on the specific positioning of its substituents relative to these targets.
Research Findings and Implications
- DHODH Inhibition : Triazin-5-ols with alkyl or aryl substituents (e.g., compound 23 in ) are potent DHODH inhibitors, a mechanism relevant to autoimmune diseases and cancer. The benzodioxol derivative’s activity in this context remains unexplored but warrants investigation.
- FABP4 Inhibition : The 3,4-dichlorophenyl analog’s sub-micromolar IC50 against FABP4 suggests that benzodioxol derivatives could be optimized for metabolic disorders by balancing aromaticity and polarity.
- Synthetic Feasibility : Low yields in N-arylation reactions indicate a need for alternative strategies (e.g., microwave-assisted synthesis or transition-metal catalysis) to improve efficiency for benzodioxol-containing triazin-5-ols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
